molecular formula C17H23N3O2S B4583181 N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4583181
M. Wt: 333.5 g/mol
InChI Key: OZEVCSHZOILUKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds within the family of thiazolo[3,2-a]pyrimidine derivatives involves key reaction steps such as the cyclization of specific precursors, alkylation, and condensation reactions. For instance, compounds similar to the one have been synthesized via reactions involving N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and ethyl chloroacetate, showcasing a typical pathway for introducing functional groups and cyclic structures common in this chemical family (Gein et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a fused ring system combining a thiazole ring and a pyrimidine ring. This structure is pivotal for the compound's reactivity and interaction with biological targets. Detailed structural analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. For example, studies on related compounds have confirmed structures through these techniques, providing insight into the molecular geometry that affects their chemical behavior and biological activity (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

The chemical reactivity of "N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" and its analogs involves interactions that can be exploited for further chemical modifications or for binding to biological targets. Common reactions include N-alkylation, which allows for the introduction of various side chains and substituents, thereby altering the compound's physical and chemical properties for specific applications. Such modifications significantly impact the compound's solubility, stability, and reactivity, which are crucial for its potential uses in medicinal chemistry and other fields (Haiza et al., 2000).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments, which is critical for their formulation and application. These properties are often determined through analytical techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies in various solvents. The physical characteristics can dictate the compound's suitability for particular applications, especially in pharmaceutical formulations, where solubility and stability are paramount.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, define the scope of application for the thiazolo[3,2-a]pyrimidine derivatives. Investigations into these properties enable the tuning of the compound's reactivity, enhancing its utility in synthetic chemistry and potential biological applications. For instance, studies on the antimicrobial and anti-inflammatory activities of related compounds highlight the significance of understanding these chemical properties to harness their full potential in therapeutic applications (Doria et al., 1986).

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and chemical properties of related thiazolo[3,2-a]pyrimidine derivatives. For instance, a study highlighted the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, exploring their potential as chemical intermediates for further pharmaceutical development (Peterlin-Mašič et al., 2000). Another research effort detailed the synthesis of 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, emphasizing their significance in medicinal chemistry due to their biological and pharmacological properties (Dong & Zhao, 2019).

Biological Activities and Potential Applications

Several studies have investigated the biological activities of thiazolo[3,2-a]pyrimidine derivatives and their potential applications. For example, compounds related to N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been evaluated for their antimicrobial properties, showing varying degrees of effectiveness against different bacterial strains (Bondock et al., 2008). Additionally, research into the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines has uncovered compounds with dose-dependent cytotoxic activities against liver and breast human cancer cells (El-Naggar et al., 2018).

Synthesis Techniques and Regioselectivity

Innovative synthesis techniques, such as ultrasound-assisted synthesis, have been applied to the production of antipyrinyl-pyrazolo[1,5-a]pyrimidines, demonstrating the efficiency of modern synthetic methods in creating complex heterocyclic compounds (Kaping et al., 2020). Furthermore, studies on the highly regioselective synthesis of thiadiazolo[3,2-a]pyrimidine derivatives highlight the importance of precise chemical reactions in generating compounds with specific structural features and potential therapeutic value (Dong & Zhao, 2019).

properties

IUPAC Name

N-cyclooctyl-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11-12(2)23-17-18-10-14(16(22)20(11)17)15(21)19-13-8-6-4-3-5-7-9-13/h10,13H,3-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVCSHZOILUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3CCCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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